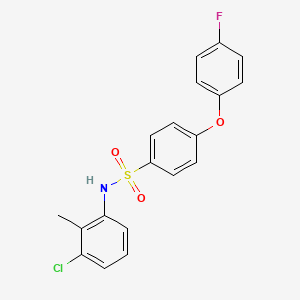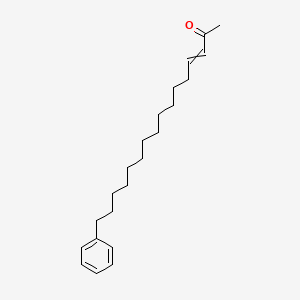![molecular formula C11H10NO5- B14216529 2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate CAS No. 548436-62-0](/img/structure/B14216529.png)
2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate typically involves the reaction of 2-aminophenol with 1,3-dimethoxy-1,3-dioxopropane under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 25°C to 50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, including temperature, pressure, and solvent composition, are optimized to maximize yield and purity. The product is then isolated through filtration, followed by recrystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride at room temperature.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. The pathways involved may include oxidative stress, apoptosis, or signal transduction, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-Dimethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid
- 2-[(1,3-Dimethoxy-1,3-dioxopropan-2-yl)amino]phenol
- 2-[(1,3-Dimethoxy-1,3-dioxopropan-2-yl)amino]aniline
Uniqueness
2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
548436-62-0 |
|---|---|
Molecular Formula |
C11H10NO5- |
Molecular Weight |
236.20 g/mol |
IUPAC Name |
2-[(1,3-dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate |
InChI |
InChI=1S/C11H11NO5/c1-16-10(14)9(11(15)17-2)12-7-5-3-4-6-8(7)13/h3-6,13H,1-2H3/p-1 |
InChI Key |
XLBGCZJIUBNUFP-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C(=NC1=CC=CC=C1[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14216446.png)
![N-[(2,3-Difluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14216450.png)
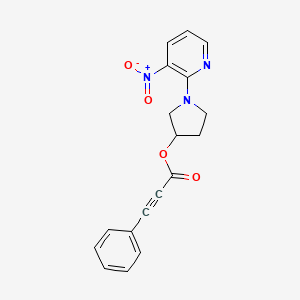
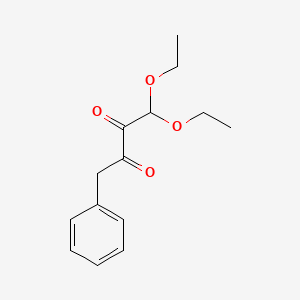
![3,3'-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole)](/img/structure/B14216471.png)
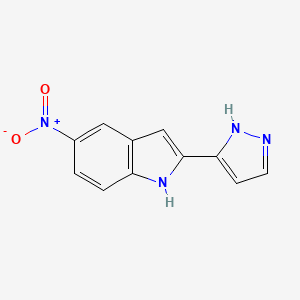
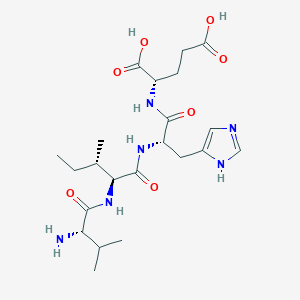
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216485.png)
![5-[(3R)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxylic acid](/img/structure/B14216491.png)

![1,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14216505.png)
![N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14216516.png)
